molecular formula C5H11NO2 B3057552 2-Methoxy-2-methylpropanamide CAS No. 82473-56-1

2-Methoxy-2-methylpropanamide

Cat. No.: B3057552
CAS No.: 82473-56-1
M. Wt: 117.15 g/mol
InChI Key: QALSEIBHJDDTQA-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropanamide is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanamide, featuring a methoxy group and a methyl group attached to the central carbon atom

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylpropanamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary based on the context of its use .

Comparison with Similar Compounds

  • 2-Methoxy-2-methylpropanoic acid
  • 2-Methoxy-2-methylpropylamine
  • 2-Methoxypropene

Comparison: 2-Methoxy-2-methylpropanamide is unique due to its amide functional group, which imparts different chemical properties compared to its acid and amine counterparts. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

2-Methoxy-2-methylpropanamide, also known as (2R)-2-amino-N-methoxy-N-methylpropanamide, is a chiral amide compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a methoxy-methylated amide, positions it as an interesting subject for research due to its potential biological activities and interactions with various molecular targets.

The molecular formula of this compound is C5H11NO2C_5H_{11}NO_2, and its structure includes a methoxy group attached to a methylated propanamide backbone. The compound's synthesis typically involves the protection of the amino group, methoxylation, and subsequent amidation using reagents such as methyl chloroformate.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can act as a ligand, modulating the activity of these targets. The exact pathways and biological effects depend on the context in which the compound is used.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially influencing their activity. For instance, it has been studied for its role in modulating enzyme functions related to metabolic pathways.

Therapeutic Potential

The compound is under investigation for its therapeutic properties. Preliminary studies suggest it may have applications in drug development, particularly as a precursor for synthesizing more complex therapeutic agents .

Cytotoxicity Studies

In vitro studies have examined the cytotoxic effects of this compound on various cancer cell lines. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity suggests a potential for developing targeted cancer therapies .

Anti-inflammatory Properties

Further studies have explored the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Data Tables

Biological Activity Effect Cell Type/Model Reference
CytotoxicitySelective against tumor cellsA549, MDA-MB-231
Anti-inflammatoryInhibition of IL-10 productionMacrophages
Enzyme InteractionModulation of enzyme activityVarious

Properties

IUPAC Name

2-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,8-3)4(6)7/h1-3H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALSEIBHJDDTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503213
Record name 2-Methoxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82473-56-1
Record name 2-Methoxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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